

Application Notes and Protocols for Ring Enlargement Reactions to Form Cyclodecanone

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Compound of Interest

Compound Name: Cyclodecanone

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Cyclodecanone is a ten-membered cyclic ketone that serves as a valuable intermediate in the synthesis of various natural products, pharmaceuticals, and fragrances. Its construction presents a challenge due to the entropic and enthalpic barriers associated with the formation of medium-sized rings. Ring enlargement reactions, which expand a pre-existing smaller ring, offer an effective strategy to overcome these challenges. This document provides detailed application notes and protocols for key ring enlargement reactions used to synthesize **cyclodecanone** and its derivatives.

Dowd-Beckwith Ring Expansion

The Dowd-Beckwith reaction is a free-radical-mediated ring expansion that can enlarge a cyclic β -keto ester by three or four carbons.^{[1][2]} The process is initiated by a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu_3SnH).^[1]

The general strategy involves the alkylation of a cyclic β -keto ester with a haloalkane chain, followed by radical-induced cyclization and subsequent fragmentation to yield the ring-expanded product. For the synthesis of a **cyclodecanone** derivative, a cyclohexanone-derived β -keto ester is typically alkylated with a four-carbon chain containing a radical precursor (e.g., an iodo or bromo group).^{[1][3]}

Data Presentation

Starting Material	Reagents	Conditions	Product	Yield (%)	Reference
Ethyl 2-(4-iodobutyl)cyclohexanone-2-carboxylate	AIBN, Bu ₃ SnH	Benzene, 80 °C, 2 h	Ethyl cyclodecanone-6-carboxylate	75%	Dowd & Choi, J. Am. Chem. Soc.

Experimental Protocol: Four-Carbon Expansion of Ethyl Cyclohexanone-2-carboxylate

This protocol is adapted from the original work by Dowd and Choi.

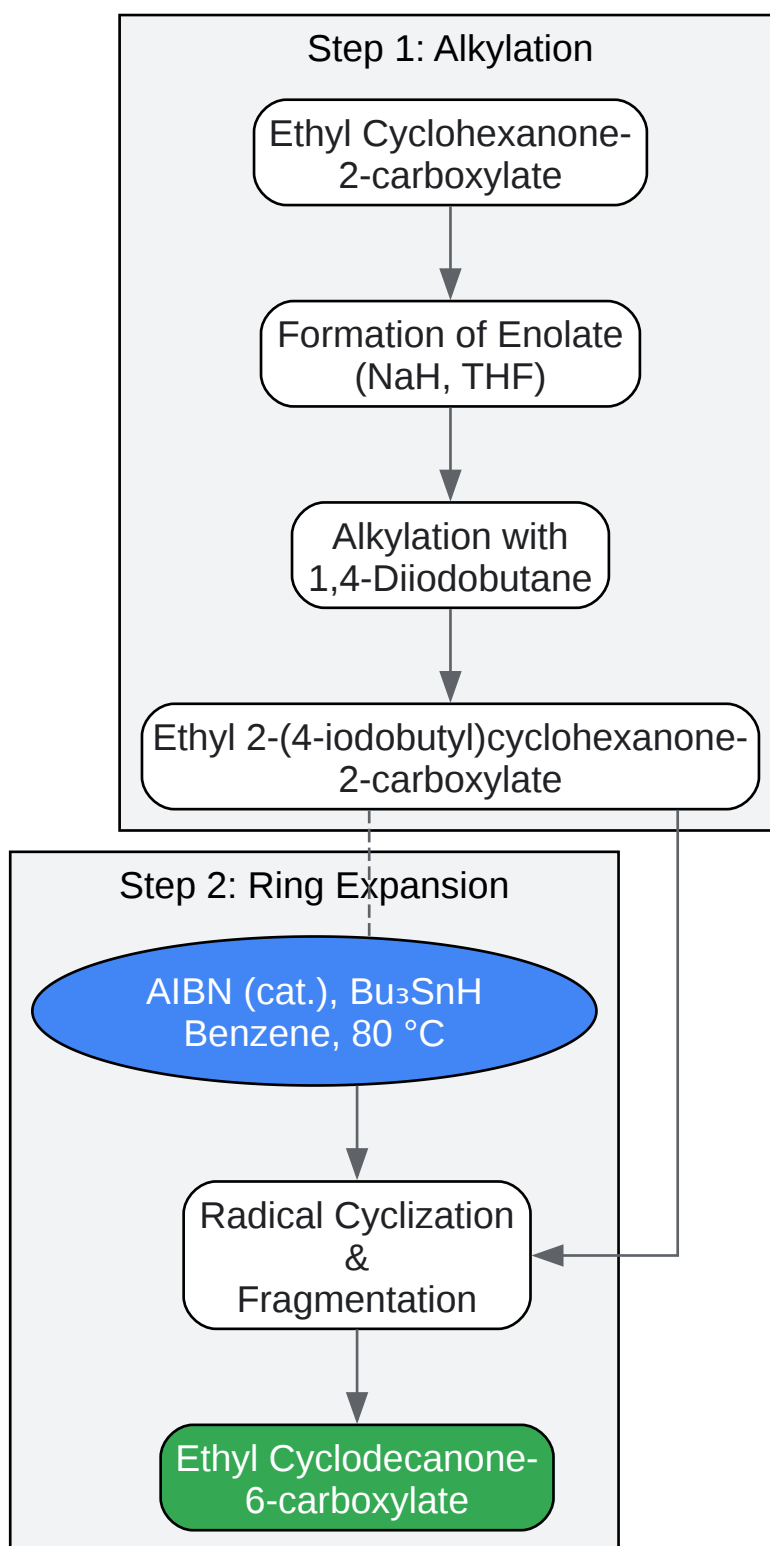
Step 1: Alkylation of Ethyl Cyclohexanone-2-carboxylate

- To a solution of sodium hydride (1.2 eq) in dry tetrahydrofuran (THF), add ethyl cyclohexanone-2-carboxylate (1.0 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).
- Stir the mixture for 30 minutes at room temperature to form the enolate.
- Add 1,4-diiodobutane (1.5 eq) to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(4-iodobutyl)cyclohexanone-2-carboxylate.

Step 2: Dowd-Beckwith Ring Expansion

- In a round-bottom flask equipped with a reflux condenser, dissolve the alkylated β -keto ester (1.0 eq) in anhydrous benzene under an inert atmosphere.
- Add tributyltin hydride (1.2 eq) and a catalytic amount of AIBN (0.1 eq).
- Heat the solution to reflux (approximately 80 °C) for 2-4 hours. Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to remove tin residues and isolate the desired ethyl **cyclodecanone**-6-carboxylate.

Logical Workflow Diagram



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Caption: Workflow for **Cyclodecanone** Synthesis via Dowd-Beckwith Reaction.

Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement is a one-carbon ring expansion of a 1-aminomethyl-cycloalkanol, which upon treatment with nitrous acid, yields an expanded cycloketone.[4][5][6] This method is highly effective for converting a cyclononanone into **cyclodecanone**. The reaction proceeds through the diazotization of the primary amine, followed by the loss of nitrogen gas to form a primary carbocation, which then triggers a 1,2-alkyl shift, leading to ring expansion.[4]

Data Presentation

Starting Material	Reagents	Conditions	Product	Yield (%)	Reference
1-(Aminomethyl)cyclononanol	NaNO ₂ , HCl (aq)	0-5 °C	Cyclodecanone	~65-75%	Org. Synth. Coll. Vol. 5, 299

Experimental Protocol: One-Carbon Expansion of Cyclononanone

This protocol involves a two-step sequence starting from cyclononanone.

Step 1: Synthesis of 1-(Aminomethyl)cyclononanol

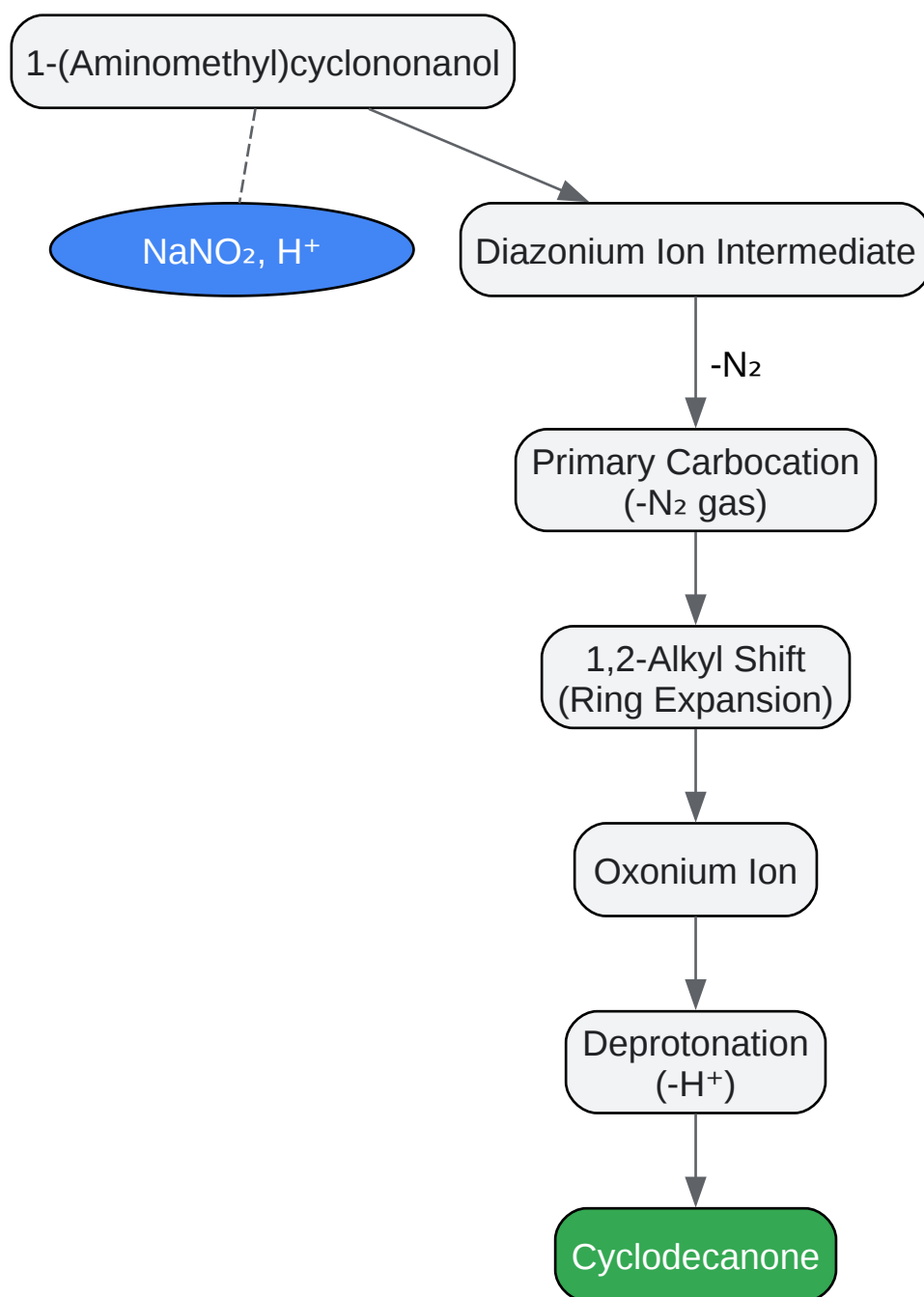
- Prepare a solution of sodium cyanide (1.5 eq) in water and cool it to 0 °C.
- Add cyclononanone (1.0 eq) to the cyanide solution, followed by the dropwise addition of a solution of ammonium chloride (1.5 eq) in water, keeping the temperature below 10 °C.
- Stir the mixture for several hours at room temperature to form the α -aminonitrile.
- Extract the aminonitrile with a suitable solvent (e.g., diethyl ether) and dry the organic phase.
- For the reduction, carefully add the crude aminonitrile to a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C.
- Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

- Cool the reaction and quench sequentially by the dropwise addition of water, 15% NaOH (aq), and then more water (Fieser workup).
- Filter the resulting solids and concentrate the filtrate to yield the crude 1-(aminomethyl)cyclononanol, which can be used directly in the next step.

Step 2: Tiffeneau-Demjanov Rearrangement

- Dissolve the crude 1-(aminomethyl)cyclononanol (1.0 eq) in a mixture of water and acetic acid.
- Cool the solution to 0 °C in an ice-salt bath.
- Add a solution of sodium nitrite (NaNO_2 , 1.2 eq) in water dropwise, ensuring the temperature remains between 0 and 5 °C.[5]
- After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
- Extract the mixture with diethyl ether (3x).
- Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude oil by distillation or column chromatography to afford pure **cyclodecanone**.

Reaction Mechanism Diagram



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Caption: Mechanism of the Tiffeneau-Demjanov Rearrangement.

Diazomethane Ring Expansion

The reaction of a cyclic ketone with diazomethane is a classic method for one-carbon ring expansion.^{[7][8]} The reaction is often catalyzed by a Lewis acid to improve efficiency and

selectivity. This homologation proceeds via nucleophilic attack of diazomethane on the carbonyl carbon, followed by rearrangement and loss of nitrogen gas to yield the expanded ketone.^{[7][9]}^[10]

Data Presentation

Starting Material	Reagents	Conditions	Product	Yield (%)	Reference
Cyclononane	CH ₂ N ₂ , BF ₃ ·OEt ₂	Diethyl ether, 0 °C	Cyclodecane	~70%	Org. Syntheses, Coll. Vol. 4, 218 (1963)
Cyclohexane	CH ₂ N ₂	Ether	Cycloheptane	-	General Example ^[7]

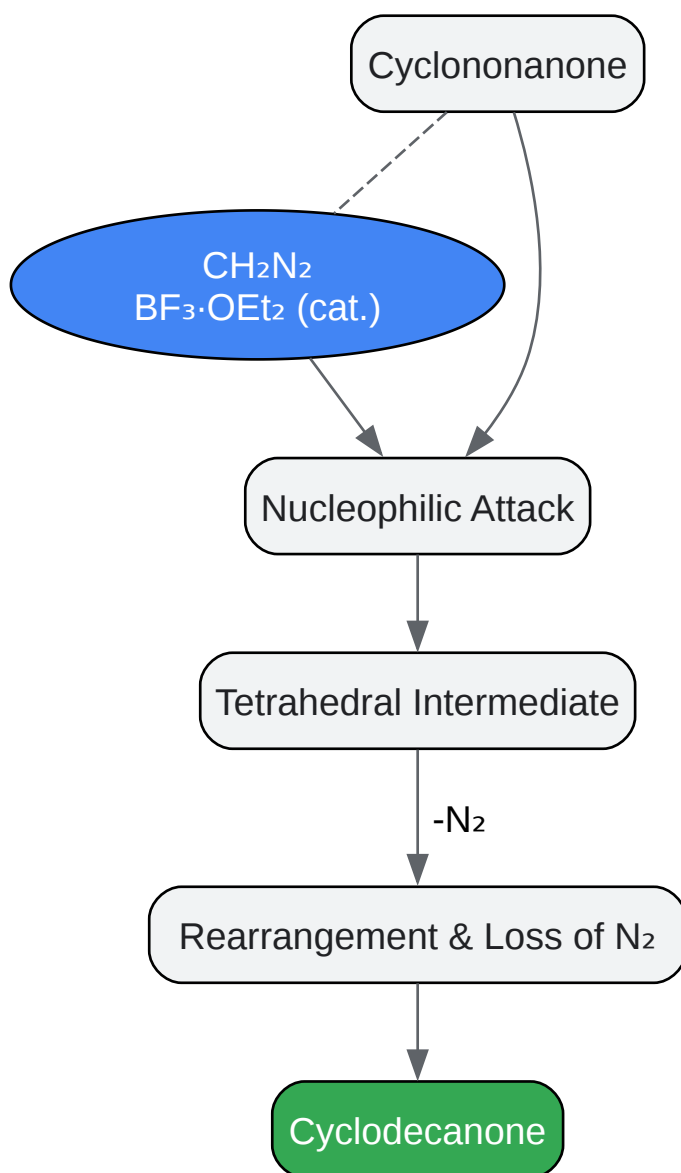
Experimental Protocol: Ring Expansion of Cyclononanone with Diazomethane

Note: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of Diazald® or similar precursors and non-ground glass joints.

- Prepare a solution of diazomethane in diethyl ether from a suitable precursor like Diazald® according to established procedures.
- In a separate flask, dissolve cyclononanone (1.0 eq) in anhydrous diethyl ether and cool the solution to 0 °C under an inert atmosphere.
- Add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂, 0.05 eq), to the cyclononanone solution.
- Slowly add the ethereal solution of diazomethane dropwise to the ketone solution at 0 °C. The evolution of nitrogen gas should be observed.
- Continue the addition until the yellow color of diazomethane persists, indicating a slight excess has been added.

- Stir the reaction at 0 °C for an additional 30 minutes.
- Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.
- Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solution using a rotary evaporator with a water bath at room temperature to avoid co-distillation of the product.
- Purify the crude product by fractional distillation under reduced pressure or by column chromatography to yield **cyclodecanone**.

Reaction Pathway Diagram



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Caption: Pathway for Diazomethane Ring Expansion of a Cyclic Ketone.

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